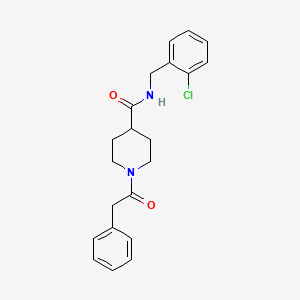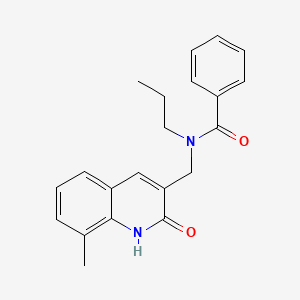
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as HMQP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes, such as topoisomerase and acetylcholinesterase, which are involved in DNA replication and neurotransmitter metabolism, respectively. This compound has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. This compound has also been reported to scavenge free radicals and inhibit lipid peroxidation, which are the major contributors to oxidative stress. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its high potency and selectivity towards the target molecules. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, the major limitation of using this compound is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the pharmacokinetics and pharmacodynamics of this compound are not fully understood, which makes it challenging to optimize the dosage and treatment regimen.
Zukünftige Richtungen
There are several future directions for the research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide. One of the areas of interest is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the synergistic effects of this compound with other anti-cancer or neuroprotective agents. Furthermore, the elucidation of the exact mechanism of action of this compound and its downstream signaling pathways can provide valuable insights into the development of new therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline with propylamine and benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound. The yield of this compound synthesis is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons and improve motor function.
Eigenschaften
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-12-23(21(25)16-9-5-4-6-10-16)14-18-13-17-11-7-8-15(2)19(17)22-20(18)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGMPKGTHBQOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


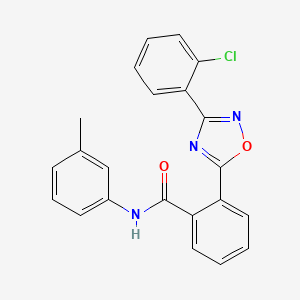
![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)



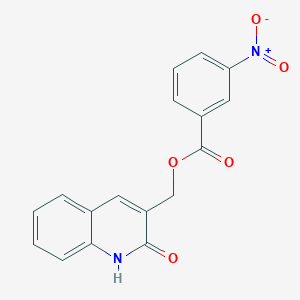
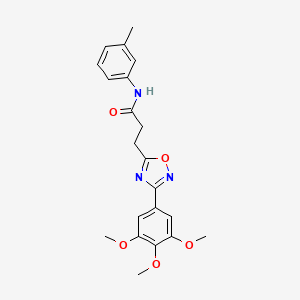
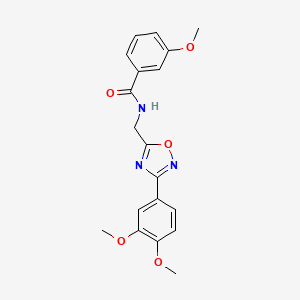


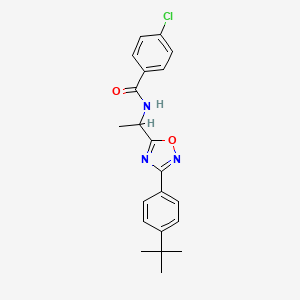
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)
